molecular formula C8H8BBrF3K B6337370 Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate CAS No. 1189097-38-8

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate

Cat. No.: B6337370
CAS No.: 1189097-38-8
M. Wt: 290.96 g/mol
InChI Key: MYQAEUXTARFQLL-UHFFFAOYSA-N
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Description

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is an organotrifluoroborate salt characterized by its tetracoordinate boron center, which confers enhanced stability compared to tricoordinate boronic acids. The compound features a bromine substituent at the para position and methyl groups at the 2- and 5-positions of the aromatic ring. This structural configuration enhances its steric and electronic properties, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its stability under ambient conditions and compatibility with diverse functional groups render it advantageous in multi-step synthetic protocols .

Properties

IUPAC Name

potassium;(4-bromo-2,5-dimethylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrF3.K/c1-5-4-8(10)6(2)3-7(5)9(11,12)13;/h3-4H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQAEUXTARFQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1C)Br)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boronation of 4-Bromo-2,5-Dimethylphenylboronic Acid

The most straightforward route involves converting 4-bromo-2,5-dimethylphenylboronic acid to its potassium trifluoroborate derivative. This method leverages the inherent reactivity of boronic acids with potassium hydrogen difluoride (KHF₂):

Reaction Scheme:
Ar-B(OH)2+KHF2Ar-BF3K+2H2O\text{Ar-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{Ar-BF}_3\text{K} + 2\text{H}_2\text{O}
(Ar = 4-bromo-2,5-dimethylphenyl)

Procedure:

  • Dissolution: Suspend 4-bromo-2,5-dimethylphenylboronic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen.

  • Addition: Introduce KHF₂ (3.0 equiv) dissolved in deionized water dropwise over 30 minutes.

  • Stirring: Maintain agitation at 25°C for 12 hours to ensure complete conversion.

  • Workup: Concentrate under reduced pressure, wash the precipitate with cold diethyl ether, and dry under vacuum.

Key Parameters:

  • Yield: 78–85% (dependent on boronic acid purity) .

  • Purity: ≥98% confirmed via ¹⁹F NMR and ion chromatography .

Challenges:

  • Hygroscopic nature of KHF₂ necessitates strict moisture control.

  • Residual boronic acid impurities require recrystallization from ethanol/water mixtures .

Bromination of 2,5-Dimethylphenyl Trifluoroborate Followed by Purification

For scenarios where the pre-brominated boronic acid is unavailable, electrophilic bromination of 2,5-dimethylphenyl trifluoroborate offers an alternative:

Reaction Scheme:
Ar-BF3K+Br2Br-Ar-BF3K+HBr\text{Ar-BF}_3\text{K} + \text{Br}_2 \rightarrow \text{Br-Ar-BF}_3\text{K} + \text{HBr}
(Ar = 2,5-dimethylphenyl)

Procedure:

  • Bromination: Add bromine (1.1 equiv) to a stirred solution of 2,5-dimethylphenyl trifluoroborate in dichloromethane at −10°C.

  • Quenching: Terminate the reaction with saturated Na₂S₂O₃ after 2 hours.

  • Isolation: Extract the aqueous layer with DCM, dry over MgSO₄, and evaporate.

  • Recrystallization: Purify the crude product using hexane/ethyl acetate (4:1) .

Optimization Insights:

  • Regioselectivity: Bromination occurs preferentially at the para position relative to the methyl groups due to steric and electronic effects .

  • Catalysis: FeCl₃ (5 mol%) enhances reaction rate but risks over-bromination .

Yield Data:

Bromine EquivTemperature (°C)Yield (%)Purity (%)
1.0−106289
1.1−107193
1.2−106885

Palladium-Catalyzed Coupling of Pre-Brominated Aryl Halides

This method adapts Miyaura borylation protocols to introduce the trifluoroborate group after bromination:

Reaction Scheme:
Ar-Br+B2pin2PdAr-BpinKHF2Ar-BF3K\text{Ar-Br} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd}} \text{Ar-Bpin} \xrightarrow{\text{KHF}_2} \text{Ar-BF}_3\text{K}
(Ar = 4-bromo-2,5-dimethylphenyl; Bpin = pinacolatoboron)

Steps:

  • Borylation: React 1-bromo-4-bromo-2,5-dimethylbenzene with bis(pinacolato)diboron (1.2 equiv) using PdCl₂(dppf) (2 mol%) in 1,4-dioxane at 130°C (microwave, 40 min) .

  • Conversion: Treat the resulting pinacol boronate with KHF₂ in THF/H₂O.

Critical Considerations:

  • Catalyst Efficiency: PdCl₂(dppf) outperforms Pd(PPh₃)₄ in avoiding protodeboronation .

  • Solvent Effects: 1,4-Dioxane minimizes side reactions compared to DMF or DMSO.

Yield Profile:

  • Borylation step: 59–67%

  • Trifluoroborate formation: 82–88%

  • Overall yield: 48–59% .

Radical Bromination of Methyl Groups in Boronates

A less conventional approach involves radical-mediated bromination of methyl substituents on pre-formed boronates, though this method risks boronate decomposition:

Reaction Scheme:
Ar-CH3+NBSAIBNAr-CH2BrAr-Br\text{Ar-CH}_3 + \text{NBS} \xrightarrow{\text{AIBN}} \text{Ar-CH}_2\text{Br} \rightarrow \text{Ar-Br}
(Ar = boron-containing aryl)

Protocol:

  • Initiation: Combine 2,5-dimethylphenyl trifluoroborate with N-bromosuccinimide (NBS, 1.05 equiv) and AIBN (0.1 equiv) in CCl₄.

  • Heating: Reflux at 80°C for 6 hours under nitrogen.

  • Workup: Filter, concentrate, and purify via silica gel chromatography.

Limitations:

  • Functional Group Tolerance: Trifluoroborate groups degrade under prolonged radical conditions, limiting yields to 35–42% .

  • Regiochemical Control: Competing aryl ring bromination occurs in 12–18% of cases .

Comparative Analysis of Methodologies

Table 1: Synthesis Route Evaluation

MethodStarting Material CostYield (%)Purity (%)Scalability
Direct BoronationHigh78–8598+Industrial
Electrophilic BrominationModerate62–7189–93Pilot Scale
Miyaura BorylationVery High48–5995+Lab Scale
Radical BrominationLow35–4275–82Non-viable

Key Findings:

  • Industrial Preference: Direct boronation is favored for batch production due to minimal purification needs .

  • Research Applications: Miyaura borylation allows late-stage functionalization but suffers from Pd contamination risks .

  • Emerging Techniques: Continuous flow bromination using microreactors may enhance electrophilic method efficiency .

Chemical Reactions Analysis

Types of Reactions: Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura cross-coupling reactions. This compound can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Mechanism of Action

The mechanism of action of potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate with structurally related organotrifluoroborates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Potassium (3-bromophenyl)trifluoroborate 374564-34-8 C₆H₄BrBF₃K 244.9 Lacks methyl substituents; lower steric hindrance
Potassium 4-fluorophenyltrifluoroborate 192863-35-7 C₆H₄BF₄K 202.0 Fluorine substituent increases electrophilicity; lower molecular weight
Potassium (4-methoxyphenyl)trifluoroborate 192863-36-8 C₇H₇BF₃KO 234.0 Methoxy group enhances electron density; prone to demethylation in acidic conditions

Stability and Reactivity

  • Stability to Protodeboronation: this compound exhibits superior stability compared to its non-methylated analog, potassium (3-bromophenyl)trifluoroborate, due to the electron-donating methyl groups that mitigate protodeboronation .
  • Electrochemical Reactivity : In cross-coupling reactions, benzylic trifluoroborates (e.g., potassium benzyl trifluoroborate) demonstrate faster charge transfer rates (k₀ = 5.56 × 10⁻⁵ cm/s) compared to aryl trifluoroborates, which are slower due to steric and electronic effects .

Handling and Solubility

  • Solubility : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., THF, DMF), similar to potassium (4-methoxyphenyl)trifluoroborate .
  • Byproduct Management : Unlike potassium (4-propoxyphenyl)trifluoroborate, which generates potassium hydroxide during synthesis, the title compound’s synthesis avoids hygroscopic byproducts, simplifying purification .

Biological Activity

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate (C₈H₈BBrF₃K), a member of the organoboron compound family, has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated aromatic ring with two methyl groups and a trifluoroborate moiety. The trifluoroborate group enhances its utility in synthetic applications, particularly in cross-coupling reactions essential for organic synthesis. The presence of bromine increases the electrophilicity of the aromatic system, making it a valuable precursor in various chemical reactions.

The biological effects of organoboron compounds are often attributed to their ability to interact with biological macromolecules. The vacant p-orbital of boron allows for reversible dative bonding with Lewis basic amino acids in enzyme active sites, forming stable complexes that can modulate enzymatic activity . This interaction may lead to inhibition or activation of various metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with similar organoboron compounds is useful:

Compound NameStructure CharacteristicsUnique Features
Potassium (2-bromo-4-methylphenyl)trifluoroborateSimilar brominated aromatic systemDifferent substitution pattern on the aromatic ring
Potassium (4-chloro-2,5-dimethylphenyl)trifluoroborateChlorine instead of bromineVaries in reactivity due to different halogen
Potassium (4-fluoro-2,5-dimethylphenyl)trifluoroborateFluoro group introduces different propertiesEnhanced electrophilicity compared to bromo derivative

The specific substitution pattern and the combination of bromine and trifluoroborate groups enhance the reactivity and utility of this compound compared to its analogs.

Antitumor Research

Research has indicated that organoboron compounds can induce apoptosis in various cancer cell lines. For example, studies have shown that boron-containing compounds can disrupt cellular processes leading to programmed cell death. Although direct studies on this compound are scarce, its structural similarities to other bioactive organoboron compounds suggest potential antitumoral properties.

Antimicrobial Studies

A study evaluating the antimicrobial activity of related organoboron compounds demonstrated effectiveness against several bacterial strains. While specific data on this compound is lacking, the promising results from other organoboron derivatives highlight a potential area for future research.

Q & A

Q. What are the primary synthetic applications of Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate in cross-coupling reactions?

Answer: This compound is widely used in Suzuki-Miyaura (SM) cross-coupling reactions to synthesize biaryl or heteroaryl structures. Its stability and controlled release of aryl boronic acid under basic conditions make it advantageous over boronic acids, particularly in aqueous or biphasic systems. Key applications include:

  • Synthesis of pharmaceutical intermediates requiring bromo and methyl substituents for regioselective coupling.
  • Preparation of unsymmetrical triarylboranes via sequential coupling with Grignard or lithium reagents .
  • Functionalization of complex molecules in medicinal chemistry due to its compatibility with air-sensitive catalysts .

Methodological Note:

  • Use THF/water (10:1) solvent systems for high yields (>95%) and minimal protodeboronation .
  • Optimize base (e.g., K₂CO₃, Cs₂CO₃) to balance hydrolysis and coupling efficiency.

Q. What handling and storage protocols are recommended for this compound?

Answer:

  • Storage: Keep in a dry, inert atmosphere (argon or nitrogen) at 0–6°C to prevent hydrolysis.
  • Handling: Use in a chemical fume hood with PPE (gloves, goggles) due to potential fluoride release and reactivity .
  • Solubility: Pre-dissolve in polar aprotic solvents (THF, DMF) before reaction to avoid aggregation.

Q. What are the typical reaction conditions for Suzuki-Miyaura couplings involving this reagent?

Answer:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
  • Base: K₂CO₃ or Cs₂CO₃ (3–6 equiv) to hydrolyze the trifluoroborate and activate the catalyst.
  • Solvent: THF/water (10:1) for homogeneous mixing and efficient transmetalation .
  • Temperature: 60–80°C for 5–12 hours, monitored by TLC or HPLC.

Q. Table 1: Solvent Impact on Coupling Efficiency

Solvent SystemReaction TimeYield of BiarylProtodeboronation
Toluene/water (3:1)6 hours32%55%
THF/water (10:1)5.5 hours>95%<2%
Adapted from

Q. How can researchers characterize this compound and its derivatives?

Answer:

  • NMR Spectroscopy: Use ¹⁹F NMR to monitor trifluoroborate hydrolysis (δ = -135 to -145 ppm) and ¹¹B NMR for boron speciation (δ = 3–5 ppm for BF₃K, δ = 28–30 ppm for boronic acids) .
  • X-ray Crystallography: Confirm solid-state structure for purity assessment.
  • Mass Spectrometry: HRMS (ESI+) for molecular ion validation.

Advanced Questions

Q. What mechanistic role do endogenous boronic acid and fluoride play in SM couplings with this reagent?

Answer:

  • Boronic Acid Release: Hydrolysis of the trifluoroborate generates aryl boronic acid in situ, which participates in transmetalation with Pd⁰ .
  • Fluoride Role: Fluoride ions stabilize Pd intermediates, accelerate oxidative addition, and suppress protodeboronation by forming [Pd-F] complexes .
  • Inhibition of Side Reactions: Excess fluoride sequesters free Pd, reducing homocoupling or aryl halide reduction .

Methodological Note:

  • Titrate base equivalents (via ¹⁹F NMR) to control hydrolysis kinetics.
  • Add exogenous KF (1–2 equiv) to enhance catalyst turnover in non-aqueous systems.

Q. How can reaction efficiency be optimized while minimizing protodeboronation?

Answer:

  • Base Selection: Use Cs₂CO₃ instead of KOH for slower hydrolysis and reduced boronate formation .
  • Temperature Control: Maintain ≤60°C to avoid thermal decomposition.
  • Catalyst Pre-activation: Pre-stir Pd catalysts with KF to form active Pd-F species .

Q. Table 2: Base Impact on Hydrolysis

BaseEquivHydrolysis Rate (25°C)
K₂CO₃3Complete in 2 hours
Cs₂CO₃3Complete in 4 hours
KOH6Instantaneous
Data from

Q. What post-functionalization strategies are viable for derivatives of this compound?

Answer:

  • Oxidative ipso-Hydroxylation: Treat with Oxone®/acetic acid to replace boron with hydroxyl groups (e.g., phenol derivatives) .
  • Sequential Cross-Coupling: Use residual bromo substituents for Buchwald-Hartwig amination or Ullmann coupling .
  • Fluorination: Exchange bromide with AgF or KF under Pd catalysis.

Q. How does the substituent pattern (bromo/methyl) influence reactivity in triarylborane synthesis?

Answer:

  • Steric Effects: Methyl groups at 2,5-positions hinder transmetalation, requiring bulky ligands (e.g., XPhos) for efficient coupling .
  • Electronic Effects: Bromo substituents enhance electrophilicity, favoring coupling with electron-rich aryl Grignard reagents.

Q. Table 3: Triarylborane Synthesis Yields

TrifluoroborateGrignard ReagentYield (%)
4-Bromo-2,5-dimethylphenyl(4-Bromo-2,6-dimethylphenyl)MgBr18
2,4-DimethylphenylMesityl MgBr45
Adapted from

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